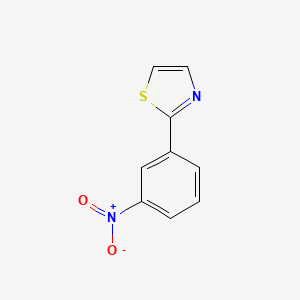

2-(3-硝基苯基)-1,3-噻唑

描述

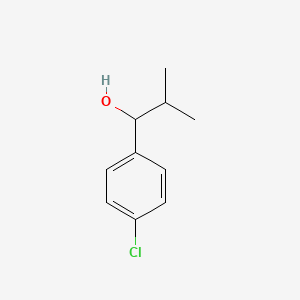

“2-(3-Nitrophenyl)-1,3-thiazole” is a compound that belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the titled thiosemicarbazone scaffold was conducted with some carbon-centered electrophilic reagents such as acetic anhydride, chloroacetyl chloride, chloroacetic acid, 2-bromo-1-(3-nitrophenyl)ethan-1-one, 2-chloro-N-phenylacetamide, and dimethyl but-2-ynedioate to achieve triazolethione, imidazolone, thiazolidinone, and thiazole derivatives .科学研究应用

合成及结构分析

- 2-氨基-4-对硝基苯基噻唑,与2-(3-硝基苯基)-1,3-噻唑相关的化合物,已使用4-硝基苯乙酮和硫脲合成,其结构通过元素分析、红外和1H NMR确定。探索了最佳合成条件和反应机理 (曾振凡,2014)。

肽模拟分子

- 基于1,3-噻唑的肽模拟分子的固相合成涉及用2-溴-1-(3-硝基苯基)乙酮对硫脲树脂中间体进行脱水环化,从而得到带有苄基硝基的1,3-噻唑核心。该合成产生了树脂结合的N-苄基-1,3-噻唑衍生物和短肽链 (车敏贞、艾詹·阿布迪尔迪诺娃、Y. Gong,2020)。

光物理性质

- 一项关于含有硝基的4-羟基-1,3-噻唑基推挽式生色团/荧光团的研究发现,这些基团不会充当荧光猝灭剂。相反,合成的衍生物表现出37-40%的量子产率,展示了区域异构对光物理性质的影响 (S. H. Habenicht 等,2015)。

缓蚀

- 研究了新的2,5-二取代的1,3,4-噻二唑,包括带有4-硝基苯基取代基的化合物,作为盐酸溶液中低碳钢的缓蚀剂,揭示了它们的缓蚀性能。该研究包括实验缓蚀效率和量子化学参数之间的相关性 (F. Bentiss 等,2007)。

抗念珠菌和抗癌剂

- 合成了噻唑基腙衍生物,包括具有硝基取代成分的衍生物,并评估了它们的抗念珠菌和抗癌特性。特定的化合物对白色念珠菌表现出显着的抑制作用,对MCF-7癌细胞表现出抗癌活性 (M. Altıntop 等,2014)。

高折射率聚酰胺

- 通过引入硝基和噻唑环开发高折射率聚酰胺,得到在632.8 nm处折射率高达1.7660的材料,具有优异的溶解性、高耐热性和折射率。硝基取代基和噻唑单元的结合增强了聚合物的性能 (A. Javadi 等,2015)。

安全和危害

作用机制

Target of Action

A compound with a similar structure, 2-(3-nitrophenyl)acetic acid, has been reported to target penicillin g acylase in escherichia coli . Another related compound, 3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid, targets Beta-lactamase in Escherichia coli . These enzymes play crucial roles in bacterial resistance to antibiotics.

Mode of Action

Compounds with similar structures have been reported to inhibit their target enzymes, thereby disrupting the normal biochemical processes of the organism .

Biochemical Pathways

A derivative of the compound, 4-(3-nitrophenyl)thiazol-2-ylhydrazone, has been reported to inhibit human monoamine oxidase (hmao) a and b isoforms . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, playing a vital role in the metabolism of neurotransmitters.

Pharmacokinetics

A related compound, 2-(3-nitrophenyl)acetic acid, has been reported to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

Related compounds have been reported to inhibit their target enzymes, potentially leading to disruption of normal cellular processes .

属性

IUPAC Name |

2-(3-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-2-7(6-8)9-10-4-5-14-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKRJFNDXYFPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473125 | |

| Record name | 2-(3-nitrophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105361-75-9 | |

| Record name | 2-(3-nitrophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3045276.png)

![Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-](/img/structure/B3045283.png)

![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-amine](/img/structure/B3045286.png)

![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3045288.png)